![molecular formula C22H22O B089168 [Diphenyl(propoxy)methyl]benzene CAS No. 13594-77-9](/img/structure/B89168.png)
[Diphenyl(propoxy)methyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Diphenyl(propoxy)methyl]benzene, commonly known as DPM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DPM is a white crystalline solid that belongs to the family of organic compounds known as diarylmethanes. It is a relatively new compound that was first synthesized in the 1960s and has since been the subject of numerous studies due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of DPM is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Studies have shown that DPM can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that DPM can have various biochemical and physiological effects on the body. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. DPM has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body. In addition, DPM has been shown to have analgesic properties, which can help reduce pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPM in lab experiments is its high purity and stability. DPM is a relatively stable compound that can be easily synthesized and purified, making it an ideal compound for use in various experiments. However, one of the limitations of using DPM is its relatively high cost compared to other compounds.
Direcciones Futuras
There are numerous future directions for research on DPM. One area of potential research is the development of DPM-based drugs for the treatment of Alzheimer's disease. Studies have shown that DPM can improve cognitive function, and further research could lead to the development of more effective treatments for this debilitating disease. Another area of potential research is the development of DPM-based materials for use in electronic displays. DPM has already been used as a key component in the synthesis of liquid crystals, and further research could lead to the development of more advanced materials with even greater potential applications.
Métodos De Síntesis
The synthesis of DPM involves the reaction of benzhydrol and 1-chloro-2-propylbenzene in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and results in the formation of DPM as the main product. The purity of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
DPM has been extensively studied for its potential applications in various fields such as material science, pharmaceuticals, and organic synthesis. In material science, DPM has been used as a key component in the synthesis of liquid crystals, which have applications in the production of electronic displays. In pharmaceuticals, DPM has been studied for its potential use as an antifungal agent and as a treatment for Alzheimer's disease.
Propiedades
Número CAS |
13594-77-9 |
|---|---|
Nombre del producto |
[Diphenyl(propoxy)methyl]benzene |
Fórmula molecular |
C22H22O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
[diphenyl(propoxy)methyl]benzene |
InChI |
InChI=1S/C22H22O/c1-2-18-23-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
Clave InChI |
AVIKXXVBLCSYIY-UHFFFAOYSA-N |
SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




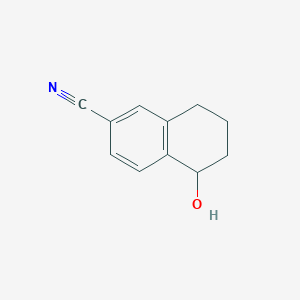
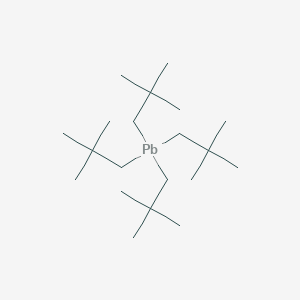

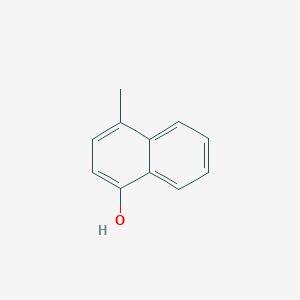
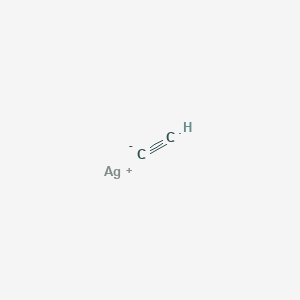

![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)
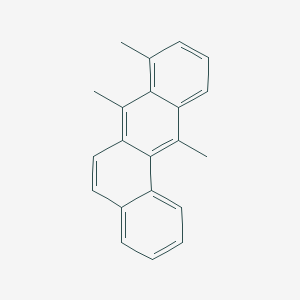
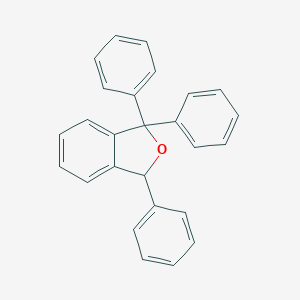

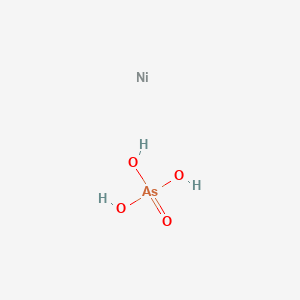
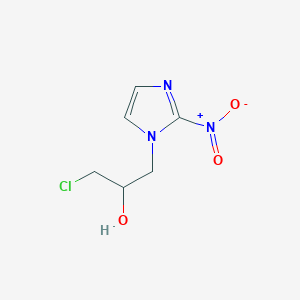
![[(2R,3R,4R,5R)-3,4,5-tribenzoyloxyoxan-2-yl]methyl benzoate](/img/structure/B89121.png)